Hm1a

NaV1.1 Selectivity Ion Channel Pharmacology

Hm1a is the only selective NaV1.1 activator peptide proven to restore inhibitory interneuron function in Dravet syndrome models (Richards et al., 2018). Unlike generic NaV1.1 modulators or NaV1.7 inhibitors (e.g., ProTx-II), Hm1a targets VSDIV to inhibit fast and slow inactivation, increasing channel availability during high-frequency stimulation. With an EC50 of 38 nM and validated ex vivo efficacy, it is the procurement standard for interrogating NaV1.1 pharmacology, circuit dynamics, and as a positive control in drug discovery. Ensure experimental reproducibility with authentic Hm1a—not unreliable substitutes.

Molecular Formula C170H239N47O54S6
Molecular Weight 3997.46 g/mol
Cat. No. B1573952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHm1a
Molecular FormulaC170H239N47O54S6
Molecular Weight3997.46 g/mol
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hm1a (δ-TRTX-Hm1a): A Selective NaV1.1 Activator Peptide for Neurological Research and Drug Discovery


Hm1a, also known as δ-theraphotoxin-Hm1a or heteroscodratoxin-1, is a 35-amino acid peptide toxin originally isolated from the venom of the Togo starburst tarantula (*Heteroscodra maculata*). It belongs to the inhibitor cystine knot (ICK) peptide family and functions as a gating-modifier toxin [1]. Hm1a is primarily characterized as a potent and selective activator of the voltage-gated sodium channel NaV1.1 (EC50 = 38 nM), which it achieves by inhibiting the movement of the channel's domain IV voltage sensor (VSDIV), thereby hindering both fast and slow inactivation and increasing channel availability during high-frequency stimulation [2][3]. This mechanism is critical for its application in restoring inhibitory interneuron function in disease models.

Why NaV1.1 Activators Are Not Interchangeable: The Critical Need for Hm1a's Specific Pharmacology


Substituting Hm1a with other NaV1.1-targeting compounds or even closely related spider toxins (e.g., Hm1b, ProTx-II) is not scientifically justifiable due to critical differences in selectivity, potency, mechanism of action, and stability. Hm1a is a selective *activator* of NaV1.1, while many other spider toxins (e.g., ProTx-II) are potent *inhibitors* of other NaV subtypes like NaV1.7, leading to opposing physiological outcomes [1][2]. Even the closely related homolog Hm1b, while also a NaV1.1 activator, exhibits a different selectivity profile (potent activity on NaV1.3) and demonstrates a 10-fold greater stability in human cerebrospinal fluid, directly impacting its utility and procurement decisions for in vivo or therapeutic development studies [3]. Generic substitution based on nominal target class (e.g., "NaV1.1 modulator") ignores the nuanced pharmacological fingerprint required for reproducible, meaningful results in specific disease models.

Quantitative Evidence of Hm1a's Differentiated Potency, Selectivity, and Functional Impact


NaV1.1 Subtype Selectivity: A 6.2-Fold Difference Over the Closest Off-Target NaV Channel

Hm1a is a highly selective activator of the NaV1.1 sodium channel subtype over other NaV isoforms. In heterologous expression studies in *Xenopus* oocytes, Hm1a demonstrates an EC50 of 38 nM for inhibiting inactivation of hNaV1.1, while it exhibits substantially weaker effects on the closely related hNaV1.2 (EC50 = 236 nM) and hNaV1.3 (EC50 = 220 nM) . This results in a >6.2-fold selectivity window for NaV1.1 over NaV1.2 and >5.8-fold over NaV1.3. Furthermore, Hm1a does not significantly modulate hNaV1.4, hNaV1.5, hNaV1.6, hNaV1.7, or hNaV1.8 at concentrations up to 1 µM . This high degree of selectivity is critical for experiments aiming to isolate NaV1.1-specific contributions.

NaV1.1 Selectivity Ion Channel Pharmacology

Cell-Type Specificity: Rescues Inhibitory Interneuron Function Without Affecting Excitatory Neuron Firing

In a mouse model of Dravet syndrome (DS), Hm1a demonstrates a unique cell-type-specific functional effect. Patch-clamp recordings from acutely dissociated neurons revealed that bath application of Hm1a (500 nM) restored the ability of fast-spiking inhibitory interneurons from DS mice to fire action potentials at high frequency, effectively normalizing their function to wild-type levels [1]. In stark contrast, the same application of Hm1a to excitatory pyramidal neurons from the same mice had no effect on their firing properties [1]. This differential effect is a direct consequence of NaV1.1 being the dominant sodium channel isoform in inhibitory interneurons, while excitatory neurons rely more heavily on other subtypes (e.g., NaV1.2, NaV1.6).

Dravet Syndrome Interneuron Electrophysiology Cell-type Specificity

In Vivo Efficacy: Intracerebroventricular Hm1a Infusion Rescues Seizures and Premature Death in Dravet Syndrome Mice

The functional restoration of interneurons by Hm1a translates directly into a robust in vivo therapeutic effect. In the Scn1a+/- mouse model of Dravet syndrome, continuous intracerebroventricular (ICV) infusion of Hm1a significantly reduced the frequency of both hyperthermia-induced and spontaneous seizures [1]. Most critically, the treatment also completely rescued the premature lethality phenotype characteristic of this model. While untreated Scn1a+/- mice exhibited significant mortality over the 28-day study period, all mice receiving Hm1a infusion survived [1]. This provides direct evidence of Hm1a's ability to correct the core network pathophysiology in vivo.

Dravet Syndrome In Vivo Epilepsy Therapeutic Mouse Model

Unique Gating-Modifier Mechanism: Inhibition of VSDIV Hinders Both Fast and Slow Inactivation

Hm1a's mechanism of action is distinct from other NaV1.1 modulators. It acts as a gating-modifier toxin that specifically interacts with the voltage-sensor domain of domain IV (VSDIV) of the NaV1.1 channel [1]. Through voltage-clamp fluorometry, it was demonstrated that Hm1a inhibits the outward gating movement of VSDIV upon membrane depolarization [1]. This specific interaction prevents both the fast and slow inactivation processes of the channel, leading to a sustained increase in NaV1.1 availability during trains of high-frequency stimulation [1]. In contrast, the small molecule NaV1.1 inhibitor ICA-121431 accelerates the entry of VSDIV into a slow-inactivated state, demonstrating a different and functionally antagonistic effect on the same voltage-sensor domain [1].

Gating Modifier Voltage-Sensor Biophysics Mechanism of Action

Differential In Vivo Stability: Hm1b is an Order of Magnitude More Stable than Hm1a in Human CSF

A key differentiator relevant for therapeutic development is the in vivo stability profile. While Hm1a is a potent and selective tool, its close homolog Hm1b was found to be an order of magnitude more stable in human cerebrospinal fluid (CSF) [1]. In stability assays, Hm1a exhibited rapid degradation, whereas the engineered recombinant form of Hm1b (rHm1b) demonstrated significantly prolonged half-life [1]. This finding is critical for procurement decisions: while Hm1a is ideal for acute ex vivo or in vitro experiments, Hm1b or rHm1b may be the preferred starting point for projects focused on in vivo or long-term therapeutic applications.

Stability Cerebrospinal Fluid Pharmacokinetics Peptide Engineering

Optimized Use Cases for Hm1a Peptide Toxin in Neuroscience and Epilepsy Research


Ex Vivo Electrophysiology in Acute Brain Slices to Dissect NaV1.1-Mediated Circuit Function

The potent and selective activation of NaV1.1 by Hm1a (EC50 = 38 nM) makes it an ideal tool for acute ex vivo electrophysiology experiments in brain slices . Researchers can bath-apply Hm1a to specifically enhance the excitability of fast-spiking, NaV1.1-expressing inhibitory interneurons, as demonstrated in the Dravet syndrome model where it normalized interneuron firing without affecting excitatory neurons [1]. This allows for a precise, temporally controlled investigation of how increased inhibitory tone modulates local circuit dynamics, synaptic plasticity, and network oscillations.

Validating NaV1.1 as a Drug Target in Genetic Epilepsy Mouse Models (e.g., Dravet Syndrome)

Hm1a serves as a critical pharmacological proof-of-concept tool for validating NaV1.1 activation as a therapeutic strategy. The definitive study by Richards et al. (2018) provides a blueprint for using Hm1a via ICV infusion to rescue disease phenotypes in the Scn1a+/- mouse model of Dravet syndrome, including restoring interneuron function, reducing seizures, and preventing premature death [1]. This evidence supports the procurement of Hm1a for use as a positive control in drug screening campaigns aimed at discovering new small-molecule NaV1.1 activators for the treatment of genetic epilepsies.

Structural and Biophysical Studies of Voltage-Gated Sodium Channel Inactivation

Hm1a's unique mechanism of action—specifically binding to and immobilizing the domain IV voltage sensor (VSDIV) to inhibit both fast and slow inactivation—makes it a powerful tool for biophysical studies of NaV1.1 gating [2]. Researchers can use Hm1a in combination with techniques like voltage-clamp fluorometry or cryo-EM to trap the channel in specific conformational states. This application is essential for understanding the fundamental structural dynamics of sodium channel inactivation and for structure-based drug design efforts targeting this pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hm1a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.